3-(Phenylthio)propan-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylsulfanylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c10-7-4-8-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVLSRNUQXYLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Alkyl Amines and Organosulfur Compounds in Synthetic Design
Alkyl amines are fundamental components in a vast array of organic molecules, from pharmaceuticals to agrochemicals. ijpsonline.comjocpr.com The nitrogen atom, with its lone pair of electrons, acts as a nucleophile and a base, making it a key player in numerous chemical transformations. ijpsonline.com The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and alkyl amines are primary precursors for this purpose. jocpr.com They are integral to the synthesis of a wide variety of compounds, including amides, imines, and heterocyclic systems. jocpr.com
Similarly, organosulfur compounds are indispensable in modern synthetic chemistry. nih.gov The sulfur atom, being larger and less electronegative than oxygen, possesses unique electronic properties that can be exploited in a variety of reactions. nih.gov Thioethers, for instance, are important functional groups that can be found in numerous biologically active molecules and are valuable intermediates in synthesis. nih.gov The presence of a sulfur atom can influence the stereochemistry of a reaction, stabilize adjacent carbanions, and participate in a range of oxidation-reduction reactions. nih.gov
The Importance of 3 Phenylthio Propan 1 Amine Hydrochloride As a Multifunctional Building Block
3-(Phenylthio)propan-1-amine hydrochloride emerges as a significant building block by combining the key features of both alkyl amines and organosulfur compounds within a single, stable molecule. Its structure, featuring a primary amine at one end of a propyl chain and a phenylthio group at the other, allows for sequential or selective functionalization, making it a versatile tool for the construction of more complex molecular architectures. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various reaction conditions. rsc.org
The presence of both a nucleophilic amine and a modifiable thioether group allows for a diverse range of chemical transformations. This dual functionality is particularly valuable in medicinal chemistry and materials science, where the precise introduction of these groups can be crucial for biological activity or material properties. nih.gov For instance, derivatives of similar phenylthio-propanamine structures have been investigated for their potential as cytotoxic agents. nih.gov
Overview of Research Areas and Methodological Approaches for Alkyl Amine Hydrochlorides
Direct Synthesis Routes to this compound
The direct synthesis of this compound can be accomplished through several distinct methodologies. These routes focus on efficiently assembling the core structure and converting it to the final hydrochloride salt.
Nucleophilic Substitution Reactions in the Formation of the Carbon-Sulfur Bond
The formation of the thioether linkage is a critical step in synthesizing 3-(Phenylthio)propan-1-amine. One common approach involves the nucleophilic substitution reaction between a sulfur-based nucleophile and an alkyl halide. Thiolate anions, easily generated from thiols, are excellent nucleophiles for SN2 reactions. msu.edu
In a typical procedure, thiophenol is deprotonated by a base, such as sodium hydroxide, to form the highly nucleophilic sodium thiophenolate. This anion then reacts with a suitable three-carbon electrophile containing a leaving group, such as a halide. For instance, reacting sodium thiophenolate with a dihalogenated propane, like 3-bromo-1-chloropropane, selectively forms 3-phenylthio-1-chloropropane. prepchem.com The subsequent conversion of the remaining chloro group to an amine, for example, through a Gabriel synthesis or by reaction with ammonia, followed by hydrochlorination, yields the final product. The high nucleophilicity of sulfur compared to oxygen is a key factor in the success of these reactions. msu.edu Palladium-catalyzed cross-coupling reactions between aryl halides and thiols also represent a powerful method for C-S bond formation, tolerating a wide range of functional groups. organic-chemistry.org
Table 1: Nucleophilic Substitution for C-S Bond Formation
| Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate Product |
|---|
Thiol-Ene Addition Reactions for Propanamine Scaffold Construction
The thiol-ene reaction, also known as alkene hydrothiolation, offers an efficient and atom-economical method for constructing the 3-(phenylthio)propan-1-amine scaffold. wikipedia.orgvander-lingen.nl This reaction, considered a form of "click chemistry," involves the addition of a thiol across a double bond. wikipedia.org When thiophenol is reacted with an alkene like allylamine, the desired thioether is formed.
The reaction can proceed through two primary mechanisms:
Radical Addition: In the presence of a radical initiator (e.g., AIBN) or UV light, a free-radical chain mechanism occurs. wikipedia.orgvander-lingen.nlillinois.edu This pathway leads to the anti-Markovnikov addition of the thiol to the alkene, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgillinois.edu This regioselectivity is ideal for the synthesis of 3-(phenylthio)propan-1-amine from allylamine.
Michael Addition: Under basic or acidic catalysis, a conjugate addition can occur, particularly if the alkene is electron-deficient. wikipedia.org
The radical-initiated thiol-ene reaction is particularly advantageous due to its high yield, stereoselectivity, and rapid reaction rate under mild, often ambient, conditions. wikipedia.org This method is widely used in polymer and materials science and can be applied to the synthesis of small molecules. illinois.eduresearchgate.net
Reductive Amination Pathways Utilizing Phenylthio Precursors
Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org In the context of 3-(Phenylthio)propan-1-amine synthesis, this pathway would typically start with a phenylthio-substituted aldehyde, such as 3-(phenylthio)propanal.
The process involves two key steps performed in a single pot:
Imine Formation: The carbonyl group of 3-(phenylthio)propanal reacts with an amine source, most commonly ammonia or an ammonium (B1175870) salt like ammonium acetate (B1210297), to form an intermediate imine. wikipedia.org
Reduction: The imine is then reduced in situ to the corresponding amine. wikipedia.org
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) being particularly common because they are mild enough not to reduce the starting aldehyde but are effective at reducing the intermediate imine. wikipedia.orgyoutube.com Catalytic hydrogenation over platinum, palladium, or nickel is another effective method. wikipedia.org The synthesis of α-phenylthioaldehydes, which can serve as precursors in such reactions, has been well-documented. nih.govrsc.orgst-andrews.ac.uk
Hydrochlorination Techniques for Amine Salt Formation
The final step in the synthesis is the conversion of the free base, 3-(phenylthio)propan-1-amine, into its more stable and handleable hydrochloride salt. chemicalbook.comchemicalbook.com This is a standard acid-base reaction.
The amine, dissolved in a suitable organic solvent such as diethyl ether, isopropanol, or ethyl acetate, is treated with a solution of hydrochloric acid. youtube.comgoogle.com The HCl can be in the form of a concentrated aqueous solution or, more commonly, as a solution in an organic solvent like isopropanol or ether. The addition of HCl causes the protonation of the basic amine group, leading to the precipitation of the hydrochloride salt. youtube.com The solid salt can then be isolated by filtration, washed with a cold solvent to remove any impurities, and dried.
Precursor Chemistry and Intermediate Transformations in this compound Synthesis
The synthesis of the target compound often relies on the preparation and subsequent transformation of key intermediates. Understanding the chemistry of these precursors is essential for developing efficient synthetic routes.
Synthesis of 3-(Phenylsulfanyl)propanenitrile as a Key Intermediate
A prominent synthetic strategy involves the use of 3-(phenylsulfanyl)propanenitrile as a key intermediate. nih.gov This compound contains the required phenylthio group and a three-carbon chain, with the nitrile group serving as a precursor to the primary amine.
The synthesis of 3-(phenylsulfanyl)propanenitrile is typically achieved via a Michael addition reaction. Thiophenol, acting as a soft nucleophile, adds to the β-carbon of an α,β-unsaturated nitrile, most commonly acrylonitrile. The reaction is often catalyzed by a base, which deprotonates the thiophenol to generate the more potent thiophenolate nucleophile.
Reaction Scheme: Thiophenol + Acrylonitrile → (Base Catalyst) → 3-(Phenylsulfanyl)propanenitrile
Once synthesized, the nitrile group of 3-(phenylsulfanyl)propanenitrile can be reduced to the primary amine of 3-(phenylthio)propan-1-amine. This reduction can be accomplished using various powerful reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under pressure. nih.gov The resulting amine is then subjected to hydrochlorination as described previously. A similar synthetic logic is seen in the preparation of 3-phenylsulphonyl-propionitrile from sodium benzenesulphinate and acrylonitrile. prepchem.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C9H14ClNS |
| Thiophenol | C6H6S |
| Sodium hydroxide | NaOH |
| Sodium thiophenolate | C6H5NaS |
| 3-Bromo-1-chloropropane | C3H6BrCl |
| 3-Phenylthio-1-chloropropane | C9H11ClS |
| Allylamine | C3H7N |
| AIBN (Azobisisobutyronitrile) | C8H12N4 |
| 3-(Phenylthio)propanal | C9H10OS |
| Ammonia | NH3 |
| Sodium cyanoborohydride | CH3BNNa |
| Sodium triacetoxyborohydride | C6H10BNaO6 |
| Diethyl ether | C4H10O |
| Isopropanol | C3H8O |
| Hydrochloric acid | HCl |
| 3-(Phenylsulfanyl)propanenitrile | C9H9NS |
| Acrylonitrile | C3H3N |
| Lithium aluminum hydride | AlH4Li |
| Sodium benzenesulphinate | C6H5NaO2S |
Reduction of Nitrile Functionality to Primary Amine
The conversion of a nitrile group to a primary amine is a fundamental transformation in organic synthesis and a key step in forming compounds like 3-(Phenylthio)propan-1-amine from its nitrile precursor, 3-(phenylthio)propanenitrile. wikipedia.orgchemguide.co.uk This reduction can be accomplished through several reliable methods, primarily involving catalytic hydrogenation or chemical hydrides. chemguide.co.uk
Catalytic hydrogenation is often the most cost-effective method for producing primary amines on an industrial scale. wikipedia.org This process involves reacting the nitrile with hydrogen gas (H₂) under increased temperature and pressure, in the presence of a metal catalyst. chemguide.co.ukstudymind.co.uk Commonly used catalysts include Group 10 metals such as Raney nickel, palladium, and platinum. wikipedia.orgchemguide.co.uk However, a significant challenge in nitrile hydrogenation is controlling selectivity. bme.hu The reaction proceeds through an imine intermediate, which can react with the primary amine product to form secondary and tertiary amines as byproducts. wikipedia.org The choice of catalyst, solvent, pH, and reaction conditions are critical factors in maximizing the yield of the desired primary amine. wikipedia.org For instance, cobalt boride has been noted for its regioselectivity in producing primary amines. wikipedia.org
Alternatively, stoichiometric reducing agents offer another path to primary amines from nitriles. wikipedia.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to primary amines. chemguide.co.ukstudymind.co.uk The reaction is typically carried out in a dry, non-aqueous solvent like diethyl ether, followed by an acidic workup. chemguide.co.ukstudymind.co.uk While highly effective, LiAlH₄ is expensive, making catalytic hydrogenation the preferred method in many industrial applications. studymind.co.uk Other reagents capable of this transformation include lithium borohydride (B1222165), diborane, and elemental sodium in alcohol solvents. wikipedia.org It is noteworthy that sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective at higher temperatures or when used with certain catalysts. chemguide.co.ukthieme-connect.de
Table 1: Comparison of Common Nitrile Reduction Methods
| Method | Reagent(s) | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ with Ni, Pd, or Pt catalyst | Elevated temperature and pressure | Can produce secondary/tertiary amines; catalyst choice is crucial for primary amine selectivity. wikipedia.orgchemguide.co.uk |
| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) | Diethyl ether solvent, followed by acid workup | Strong, effective reagent for primary amine synthesis. chemguide.co.ukstudymind.co.uk |
| Chemical Reduction | Sodium and Ethanol | Can be used to reduce nitriles to primary amines. studymind.co.uk |
Preparation of Related Phenylthio-Substituted Propanols as Precursors
The synthesis of 3-(phenylthio)propan-1-ol is a critical step, as this alcohol serves as a versatile precursor to this compound. sigmaaldrich.com A common and straightforward method to prepare this compound is through the nucleophilic substitution reaction between sodium thiophenoxide and a suitable three-carbon electrophile, such as 3-bromo-1-propanol. chemicalbook.com This reaction establishes the key C-S bond. Another approach involves the reaction of thiophenol with 1-bromo-2,3-epoxypropane (epibromohydrin) in the presence of a base like triethylamine, which yields 1-bromo-3-phenylthio-propan-2-ol. prepchem.com This intermediate can then be further manipulated to achieve the desired propanol (B110389) structure.
Advanced Synthetic Approaches to this compound and its Analogues
Modern synthetic chemistry offers more sophisticated strategies for constructing molecules like 3-(phenylthio)propan-1-amine and its derivatives. These advanced methods focus on improving efficiency, control over stereochemistry, and the ability to build molecular complexity rapidly.
Exploration of Asymmetric Synthesis for Chiral Analogues of Phenylthio Amines
The synthesis of chiral amines is of paramount importance, as these structures are present in a vast number of pharmaceuticals and bioactive molecules. nih.govyale.edu Asymmetric hydrogenation of prochiral imines stands out as one of the most direct methods for preparing enantiomerically enriched amines. nih.gov This technique has been successfully applied on an industrial scale. nih.gov The process typically employs transition metal catalysts, such as those based on iridium or rhodium, combined with chiral ligands. nih.govacs.org For example, iridium complexes with phosphine-phosphoramidite ligands have been used for the asymmetric hydrogenation of sterically hindered N-aryl imines, yielding chiral amines with excellent enantioselectivity. acs.org
Another powerful strategy involves the use of chiral auxiliaries. The Ellman lab developed tert-butanesulfinamide, a versatile chiral reagent that has been used extensively in both academic and industrial settings for the asymmetric synthesis of a wide array of chiral amines. yale.edu This method has been applied on metric-ton scales for the production of drug candidates. yale.edu Furthermore, biocatalysis using enzymes like imine reductases (IREDs) offers an environmentally friendly and highly stereoselective route to chiral amines. researchgate.net These enzymes can catalyze the reductive amination of prochiral ketones with high efficiency and enantioselectivity. researchgate.net
Chemo- and Regioselective Synthesis Strategies
Achieving selectivity is a central goal in organic synthesis. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity concerns the control of where a reaction occurs on a molecule. nih.govrsc.org In the context of synthesizing 3-(phenylthio)propan-1-amine, these principles are crucial. For example, during the reduction of the nitrile precursor, achieving high selectivity for the primary amine over secondary and tertiary amine byproducts is a key challenge addressed by careful selection of catalysts and reaction conditions. bme.hu
Modern catalytic systems have been developed to provide high levels of regiocontrol in amine synthesis. nih.gov A catalytic strategy for the regioselective synthesis of arylethylamines has been reported that uses a combination of organic catalysts to perform a direct hydroarylation of vinyl amine derivatives with aryl halides, delivering products with complete regiocontrol. nih.gov Similarly, chemo- and regioselective one-pot syntheses have been developed for complex heterocyclic systems, demonstrating the power of controlling reaction pathways to generate a single desired product from multiple potential outcomes. nih.govmdpi.com Microwave-assisted organic synthesis has also been shown to enhance the selectivity of reactions, providing a tool to produce desired spirooxindoles in a chemo- and regio-selective manner. mdpi.com
Multi-Component and Cascade Reaction Development
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.org Classic MCRs that produce amines or their precursors include the Strecker synthesis, which yields α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov The Ugi and Passerini reactions are other prominent examples of isocyanide-based MCRs that rapidly generate molecular complexity and are valuable for creating libraries of peptidomimetic compounds. organic-chemistry.orgnih.gov These strategies allow for the rapid assembly of complex molecules from simple building blocks. windows.net
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur in a single step without the need to isolate intermediates. 20.210.105 These processes are highly efficient, saving time, resources, and reducing waste. 20.210.105 The design of cascade reactions to construct specific, complex target molecules is a significant area of research in total synthesis. 20.210.105 For instance, chemists have developed cascade reactions that can form complex caged amines from simple starting materials in one pot. chemistryworld.com Another example involves a one-pot, three-component cascade synthesis of highly functionalized pyrroles from 2-alkenyl-substituted aldehydes, amines, and nitroethane. researchgate.net
Transition Metal-Catalyzed Methods for C-S and C-N Bond Formation
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, both of which are essential for the synthesis of this compound.
C-S Bond Formation: The construction of the thioether linkage is often achieved through transition metal-catalyzed cross-coupling reactions. nih.gov These methods typically involve the coupling of a thiol with an aryl or alkyl halide. acsgcipr.org Palladium-catalyzed reactions, often under Buchwald-Hartwig conditions, are frequently employed. acsgcipr.org There is also significant interest in using more abundant and less expensive metals like copper and nickel. acsgcipr.orgresearchgate.net Copper(I) iodide, for example, has been shown to be an effective and ligand-free catalyst for the coupling of aryl iodides and thiols under mild conditions. uu.nl The general mechanism for these reactions involves the oxidative addition of the metal catalyst to the halide, coordination of the thiol, and subsequent reductive elimination to yield the thioether product. acsgcipr.org Transition-metal-free protocols for C-S bond formation have also been developed. nih.gov
C-N Bond Formation: The formation of C-N bonds is critical for introducing the amine functionality. acs.org Transition-metal-catalyzed methods have become indispensable for this purpose, largely replacing harsher, traditional methods. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. Direct C-H amination has emerged as a more atom-economical alternative, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov Catalysts based on rhodium, iridium, and cobalt have been developed for the direct amination of C(sp²)–H and C(sp³)–H bonds using organic azides as the nitrogen source, a process that is environmentally benign as it releases only nitrogen gas as a byproduct. acs.orgnih.gov These advanced catalytic methods offer mild and versatile routes to a wide range of aliphatic and aryl amines. nih.govacs.org
Reactivity of the Primary Amine Functional Group
The primary amine group (-NH2) is a nucleophilic center and a base, making it susceptible to a variety of chemical transformations. The reactivity is typically accessed by first neutralizing the hydrochloride salt with a suitable base to liberate the free amine.
The lone pair of electrons on the nitrogen atom of the free amine, 3-(phenylthio)propan-1-amine, allows it to readily participate in acylation and alkylation reactions.
Acylation: This class of reactions involves the formation of an amide bond. Primary amines are readily acylated by various acylating agents, such as acyl chlorides or acid anhydrides, to form N-substituted amides. bath.ac.ukyoutube.com For 3-(phenylthio)propan-1-amine, this would result in the formation of N-(3-(phenylthio)propyl)amides. The reaction typically proceeds via a nucleophilic addition-elimination mechanism. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. A wide range of acyl groups can be introduced, offering a pathway to a diverse set of derivatives. bath.ac.uk
Representative Acylation Reaction
Alkylation: The primary amine can be alkylated by reaction with alkyl halides. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium salts. nih.gov To achieve selective mono-alkylation, methods such as reductive amination or the use of specific catalytic systems, like ruthenium complexes for "borrowing hydrogen" strategies, are often employed. nih.gov For instance, reacting 3-(phenylthio)propan-1-amine with an aldehyde or ketone in the presence of a reducing agent would yield a secondary amine. The synthesis of its N-methylated analog, N-Methyl-3-(phenylthio)-1-propanamine, typically involves reacting 3-(phenylthio)-1-propanamine with a methylating agent like methyl iodide.
Table 1: General Conditions for Primary Amine Alkylation
| Reaction Type | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature | Product Type |
|---|---|---|---|---|---|
| Direct Alkylation | Alkyl Halide | Base (e.g., K2CO3) | Acetonitrile (B52724) | Reflux | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH3CN) | Methanol/Ethanol | Room Temp. | Secondary Amine |
Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and is reversible. The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. youtube.com Subsequent dehydration, which is the acid-catalyzed step, leads to the formation of the C=N double bond of the imine. libretexts.orglibretexts.org The reaction of 3-(phenylthio)propan-1-amine with an aldehyde or ketone would yield an N-(3-(phenylthio)propyl)imine. The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its elimination as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.orglibretexts.org
General Imine Formation Mechanism
Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.
Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.
Elimination: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base (often the solvent or another amine molecule) removes the proton from the nitrogen to yield the neutral imine.
As an amine, 3-(phenylthio)propan-1-amine is basic and readily forms a hydrochloride salt upon reaction with hydrochloric acid. The resulting salt is typically a crystalline solid that is more stable and easier to handle than the free base, which may be an oil. The stability of the hydrochloride salt is an important consideration for storage and formulation. Amine hydrochlorides are generally stable solids but can be hygroscopic. The salt form enhances water solubility compared to the free base. The integrity of the salt is dependent on pH, and it will revert to the free amine in the presence of a base.
Reactivity of the Phenylthio Moiety
The phenylthio group (C6H5S-) contains a sulfur atom that is susceptible to oxidation and can potentially participate in exchange reactions.
The sulfur atom in the thioether linkage can be readily oxidized to form a sulfoxide (B87167) and, under more forcing conditions, a sulfone. rsc.org Common oxidizing agents for this transformation include hydrogen peroxide (H2O2) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The oxidation of 3-(phenylthio)propan-1-amine would first yield 3-(phenylsulfinyl)propan-1-amine (the sulfoxide) and then 3-(phenylsulfonyl)propan-1-amine (the sulfone). The oxidation to the sulfoxide is often rapid, and controlling the reaction to prevent over-oxidation to the sulfone can require careful control of stoichiometry and reaction conditions. organic-chemistry.org The oxidation state of the sulfur atom significantly alters the electronic and physical properties of the molecule, increasing its polarity.
Table 2: Common Oxidizing Agents for Thioethers
| Oxidizing Agent | Typical Conditions | Product (1st Stage) | Product (2nd Stage) |
|---|---|---|---|
| Hydrogen Peroxide (H2O2) | Acetic acid, room temp. or heat | Sulfoxide | Sulfone |
| m-CPBA | Dichloromethane, 0 °C to room temp. | Sulfoxide | Sulfone |
| Sodium Periodate (NaIO4) | Methanol/Water, 0 °C to room temp. | Sulfoxide | - |
Thiol-thioether exchange reactions, while less common than thiol-disulfide exchange, can occur under specific conditions, typically involving the reaction of a thiolate with a thioether. However, the C-S bond in an aryl thioether is generally stable. Thiol-thioester exchange, a related process, is more established and proceeds via nucleophilic attack of a thiolate on the thioester carbonyl group. rsc.org Direct displacement of the phenylthio group from an alkyl chain by another thiol is not a facile process under normal conditions. Such exchange reactions are more likely to occur if the carbon-sulfur bond is activated, for instance, through the formation of a sulfonium (B1226848) ion intermediate. In the context of 3-(phenylthio)propan-1-amine, significant thiol-exchange reactivity under standard physiological or synthetic conditions is not expected without specific catalytic activation.
Intramolecular and Intermolecular Reaction Pathways
The reactivity of the 3-(phenylthio)propan-1-amine skeleton allows for a diverse range of both intramolecular and intermolecular reactions. These pathways are often initiated by derivatization of the primary amine, which can be readily acylated or converted into other functional groups to facilitate subsequent transformations.
Intramolecular Cyclization Reactions:
One of the most significant reaction pathways for derivatives of 3-(phenylthio)propan-1-amine involves intramolecular cyclization. These reactions are often facilitated by the nucleophilic character of the sulfur atom or the nitrogen atom of the amine (or a derivatized form).
Formation of Thiazine and Thiazepine Derivatives: The flexible three-carbon chain allows for the potential formation of six-membered (1,3-thiazine) or seven-membered (1,4-thiazepine) heterocyclic systems. For instance, N-acylation of the primary amine can be a prelude to cyclization. While direct studies on 3-(phenylthio)propan-1-amine are not extensively documented, analogous systems demonstrate this reactivity. For example, the intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thioureas leads to the formation of 1,3-thiazin-4-one and 1,3-thiazoline derivatives, respectively. researchgate.netias.ac.in This suggests that suitable activation of the amine in 3-(phenylthio)propan-1-amine could trigger a similar cyclization onto the phenylthio-activated carbon or directly involving the sulfur atom.
Pictet-Spengler Type Reactions: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, involving the condensation of a β-arylethylamine with a carbonyl compound followed by ring closure. bldpharm.comcymitquimica.com For 3-(phenylthio)propan-1-amine to undergo a classical Pictet-Spengler reaction, the phenyl ring would need to be sufficiently activated towards electrophilic substitution. However, a related transformation, the Pummerer rearrangement of a corresponding sulfoxide derivative, can lead to intramolecular cyclization to form tetrahydroisoquinoline structures.
Intermolecular Reactions:
The primary amine of this compound is a key site for intermolecular reactions.
N-Acylation: The amine can be readily acylated using various acylating agents to form amides. This is a common transformation that can also serve as a protecting group strategy or as a precursor for further reactions, including intramolecular cyclizations. nih.gov
Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These intermediates can then undergo further transformations. For example, intermolecular condensation reactions are the first step in the Pictet-Spengler reaction. bldpharm.comchemscene.com
Reactions with Electrophiles: The nucleophilic amine can react with a variety of electrophiles. For instance, reaction with isothiocyanates would yield thiourea (B124793) derivatives, which are known to undergo further cyclization reactions. researchgate.netias.ac.in
| Reaction Type | Reactant/Condition | Product Type |
| Intramolecular Cyclization | Acyl isothiocyanates, Allyl isothiocyanate | 1,3-Thiazin-4-one, 1,3-Thiazoline |
| Intermolecular N-Acylation | Acylating agents | Amides |
| Intermolecular Condensation | Carbonyl compounds | Imines (Schiff bases) |
| Intermolecular Reaction with Electrophiles | Isothiocyanates | Thiourea derivatives |
Mechanistic Elucidation of Key Transformations involving the 3-(Phenylthio)propan-1-amine Skeleton
The mechanistic pathways for reactions involving the 3-(phenylthio)propan-1-amine skeleton are often governed by the principles of neighboring group participation and the reactivity of key intermediates such as iminium ions or thionium (B1214772) ions.
Neighboring Group Participation by Sulfur:
The sulfur atom in the phenylthio group can act as a potent internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. cymitquimica.com This can significantly influence the rate and stereochemistry of reactions occurring at the propyl chain. For example, in a substitution reaction at the carbon bearing a leaving group, the sulfur atom can attack intramolecularly to form a cyclic sulfonium ion intermediate. This intermediate is then opened by an external nucleophile. This two-step process often leads to retention of stereochemistry at the reaction center. The rate of such reactions is often significantly accelerated compared to analogous systems without the participating sulfur atom.
Mechanism of Pummerer Rearrangement and Subsequent Cyclization:
A key transformation that highlights the interplay of the functional groups in this scaffold is the Pummerer rearrangement of the corresponding sulfoxide. This reaction typically occurs when the sulfoxide is treated with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA).
The mechanism proceeds as follows:
Acylation of the Sulfoxide: The sulfoxide oxygen attacks the anhydride, forming an acyloxysulfonium intermediate.
Formation of a Thionium Ion: A base (such as the acetate byproduct) removes a proton from the α-carbon, leading to the elimination of acetic acid and the formation of a highly electrophilic thionium ion.
Intramolecular Trapping: In the context of an appropriately derivatized 3-(phenylthio)propan-1-amine, such as an N-acyl derivative, the electron-rich phenyl ring can act as an intramolecular nucleophile. It attacks the thionium ion, leading to the formation of a new carbon-carbon bond and the construction of a heterocyclic ring system, such as a tetrahydroisoquinoline.
An improved synthesis of 1,2,3,4-tetrahydroisoquinolines has been demonstrated via the intramolecular cyclization of N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamines using a Pummerer reaction. Treatment of the sulfoxide with TFAA effectively induced cyclization to give N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines in high yield. This provides a strong precedent for the reactivity of the oxidized form of the 3-(phenylthio)propan-1-amine skeleton.
| Mechanistic Concept | Key Intermediate | Driving Force | Outcome |
| Neighboring Group Participation | Cyclic sulfonium ion | Intramolecular nucleophilic attack by sulfur | Rate acceleration, Retention of stereochemistry |
| Pummerer Rearrangement | Thionium ion | Formation of a highly electrophilic sulfur species | α-Functionalization of the sulfide, Intramolecular cyclization |
Computational and Theoretical Studies of 3 Phenylthio Propan 1 Amine Hydrochloride and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for providing a detailed understanding of molecular orbitals, conformational preferences, and reactivity.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
For aromatic thioethers and amines, the HOMO is typically localized on the electron-rich phenylthio group, while the LUMO may be distributed across the molecule. A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Quantum chemical calculations allow for the precise determination of these energy levels and the visualization of the orbital distributions. This analysis helps in predicting how the molecule might participate in charge-transfer interactions, which are fundamental to many chemical and biological processes.
Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations
| Property | Description | Significance for 3-(Phenylthio)propan-1-amine Analogues |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability of the molecule, often associated with the phenylthio moiety. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Related to the HOMO energy; important for understanding oxidation processes. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Related to the LUMO energy; important for understanding reduction processes. |
This table is illustrative and represents the types of data obtained from quantum chemical calculations on molecules analogous to 3-(phenylthio)propan-1-amine hydrochloride.
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformation analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. The resulting potential energy surface is often referred to as the conformational landscape.
The amine group in 3-(phenylthio)propan-1-amine makes its physicochemical properties, particularly its solubility and receptor interaction potential, highly dependent on pH. The pKa value quantifies the acidity of the protonated amine, indicating the pH at which the protonated and neutral forms are present in equal concentrations. Predicting pKa values is of immense interest in medicinal chemistry.
Computational methods, ranging from quantum mechanical calculations to machine learning algorithms, are used to predict pKa values. Software programs like Epik utilize machine learning models trained on vast datasets of experimental and computed pKa values to provide rapid and accurate predictions for complex molecules. These tools can predict that the primary amine in 3-(phenylthio)propan-1-amine is the most likely site of protonation in acidic to neutral environments, forming the hydrochloride salt. Accurate pKa prediction is essential for creating valid models for subsequent docking and molecular dynamics studies, as the protonation state dramatically affects the molecule's charge and its ability to form hydrogen bonds and electrostatic interactions.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and interactions. It is a cornerstone of modern drug discovery, enabling the prediction of how a ligand might bind to a biological target.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. This technique is instrumental in screening virtual libraries of compounds and in understanding the structural basis of ligand-receptor interactions.
For analogues of 3-(phenylthio)propan-1-amine, such as β-aryl-β-mercapto ketones, docking studies have provided significant insights into their mechanism of action as selective cyclooxygenase-2 (COX-2) inhibitors. These studies revealed that a methylsulfonyl group on the phenyl ring is crucial for activity, as it inserts into a specific pocket of the COX-2 active site. The docking poses predicted key hydrogen bond interactions with the amino acid residues Arg513 and His90, which are critical for stabilizing the ligand-enzyme complex. Such detailed interaction maps are invaluable for guiding the design of more potent and selective inhibitors.
Table 2: Example of Molecular Docking Results for a 3-(Phenylthio)propan-1-one Analogue against COX-2 | Parameter | Finding | Reference | | :--- | :--- | :--- |
Prediction of Reactivity and Reaction Pathways using Computational Methods
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful predictive tool for understanding the intrinsic reactivity of molecules like this compound and its analogues. whiterose.ac.ukmdpi.com By modeling the electronic structure of a molecule, researchers can forecast its behavior in chemical reactions, identify the most likely sites for nucleophilic or electrophilic attack, and map out potential reaction pathways. researchgate.netacs.org
At the core of these predictions are reactivity descriptors, which are quantitative values derived from the electronic properties of the molecule. These descriptors help to explain and rationalize the outcomes of chemical reactions. acs.orgresearchgate.net The primary sites of reactivity in 3-(Phenylthio)propan-1-amine are the sulfur atom of the thioether group and the nitrogen atom of the amine group, both of which possess lone pairs of electrons, and the aromatic phenyl ring.
Global and Local Reactivity Descriptors
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. A higher chemical potential suggests greater nucleophilicity. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. A smaller energy gap (lower hardness) implies higher reactivity. |
| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. |
Table 1: Key Global Reactivity Descriptors derived from Conceptual DFT.
While global descriptors give a picture of the molecule as a whole, local reactivity descriptors are used to determine the specific atoms or regions most likely to participate in a reaction. acs.org The Fukui function is a prominent local descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. acs.org This allows for the precise identification of the most probable sites for:
Nucleophilic attack (where an electron is donated), which is expected at the amine and thioether functional groups. wikipedia.org
Electrophilic attack (where an electron is accepted), which is more likely on the electron-rich phenyl ring.
Mapping Reaction Pathways
Computational methods are instrumental in elucidating the mechanisms of potential reactions. By calculating the energy of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. acs.org This allows chemists to predict the most favorable reaction pathway by identifying the one with the lowest activation energy barrier. researchgate.net
For a molecule like 3-(Phenylthio)propan-1-amine, several reaction types could be computationally explored:
Nucleophilic Substitution/Addition: The amine and thioether groups can act as nucleophiles. For instance, in a Michael addition reaction, the sulfur atom could act as a nucleophile due to its electron-donating capability. researchgate.net Computational modeling can compare the activation barriers for the amine versus the thioether group acting as the primary nucleophile, predicting which reaction is kinetically favored.
Oxidation: The thioether moiety is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. wikipedia.org DFT calculations can model the reaction pathway of oxidation, helping to understand the stability of these higher-valence sulfur compounds. britannica.com
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions. Computational models can predict the regioselectivity (ortho, meta, or para substitution) by analyzing the electron density distribution and the stability of the intermediate carbocations (sigma complexes).
A study on a related compound, 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol, utilized DFT calculations to understand its structure and properties, highlighting the role of the sulfur atom as a nucleophile in its synthesis via a Michael addition. researchgate.net Similar computational approaches can be applied to this compound to predict its behavior in analogous reactions, providing a theoretical foundation to guide experimental synthesis and application. nih.govresearchgate.net
Analytical and Spectroscopic Characterization Techniques for 3 Phenylthio Propan 1 Amine Hydrochloride in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In a typical analysis of 3-(Phenylthio)propan-1-amine hydrochloride, the spectrum reveals distinct signals for each unique proton environment. The phenyl protons typically appear as a complex multiplet in the aromatic region (around 7.2-7.4 ppm). The protons on the propyl chain appear as separate multiplets. The two protons adjacent to the sulfur atom (S-CH₂) and the two protons next to the ammonium (B1175870) group (N-CH₂) usually resonate as triplets, while the central methylene (B1212753) group (-CH₂-) appears as a quintet or multiplet due to coupling with its neighbors. The three protons of the ammonium group (-NH₃⁺) often appear as a broad singlet.
The following table details the typical ¹H NMR chemical shifts for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | ~7.20-7.40 | Multiplet |
| S-CH₂- | ~3.00 | Triplet |
| -CH₂- | ~1.95 | Multiplet/Quintet |
| N-CH₂- | ~3.10 | Triplet |
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound produces a distinct signal. The carbon atoms of the phenyl ring resonate in the downfield region (typically 125-136 ppm). The aliphatic carbons of the propyl chain appear further upfield. The carbon atom bonded to the sulfur (S-CH₂) is influenced by the electronegativity of the sulfur atom, while the carbon adjacent to the positively charged nitrogen (N-CH₂) is also shifted downfield compared to the central methylene carbon. docbrown.info
The following table summarizes the expected ¹³C NMR chemical shifts.
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C (quaternary) | ~135-137 |
| Phenyl CH | ~125-130 |
| S-CH₂- | ~31-33 |
| -CH₂- | ~28-30 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, researchers utilize two-dimensional (2D) NMR experiments. core.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent methylene groups of the propyl chain (S-CH₂-CH₂-CH₂-NH₃⁺), confirming the integrity of the aliphatic backbone. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of which protons are bonded to which carbons. For example, the triplet at ~3.00 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~31-33 ppm in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds. This is crucial for connecting different parts of the molecule. For instance, HMBC can show a correlation between the protons on the methylene group adjacent to the sulfur (S-CH₂) and the quaternary carbon of the phenyl ring, confirming the phenyl-sulfur bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is essential for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govscispace.com This precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be used to detect the protonated molecular ion of the free base, [C₉H₁₃NS + H]⁺. The experimentally measured mass can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements, thereby confirming the molecular formula. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netrug.nl In academic research, LC-MS is frequently used to assess the purity of a synthesized compound. researchgate.net The sample is injected into the LC system, which separates the target compound from any impurities or unreacted starting materials. The eluent from the LC column is then introduced into the mass spectrometer, which provides mass data for each separated component. For this compound, this technique would show a primary peak at a specific retention time with a mass corresponding to the protonated molecule, confirming its identity and providing an estimate of its purity. nih.gov The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for the compound's structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the primary amine hydrochloride, the phenyl group, the thioether linkage, and the aliphatic carbon chain.
As a primary amine hydrochloride, the compound will show distinct stretching and bending vibrations for the ammonium group (-NH3+). The N-H stretching vibrations typically appear as a broad band in the region of 3200-2800 cm⁻¹. This broadening is a result of hydrogen bonding. The N-H bending (asymmetric and symmetric) vibrations are expected in the 1600-1500 cm⁻¹ region. nih.gov The presence of a primary amine can often be distinguished by twin peaks for the N-H stretching vibrations in the free amine, which coalesce and shift upon protonation to the hydrochloride salt. docbrown.info
The aromatic phenyl group will give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Overtone and combination bands, which are characteristic of the substitution pattern of the benzene (B151609) ring, can be found in the 2000-1650 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring usually produce a set of sharp peaks between 1600 and 1450 cm⁻¹.
The aliphatic propyl chain will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃, though not present in this specific chain). The C-S stretching vibration of the thioether group is generally weak and appears in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-N stretching vibration of the aminopropane moiety is expected to be in the 1220-1020 cm⁻¹ range. docbrown.info
A summary of the expected IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Ammonium (-NH₃⁺) | N-H Stretch | 3200-2800 (broad) |
| Ammonium (-NH₃⁺) | N-H Bend | 1600-1500 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C | Stretch | 1600-1450 |
| Aliphatic C-H | Stretch | 2960-2850 |
| Aliphatic C-H | Bend | ~1465 |
| C-N | Stretch | 1220-1020 |
| C-S | Stretch | 800-600 |
X-ray Diffraction Crystallography for Solid-State Structure Determination
The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. For amine hydrochlorides, this technique can confirm the protonation site and reveal the nature of the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, as well as other potential non-covalent interactions that dictate the crystal packing. nih.gov
While a specific crystal structure for this compound is not publicly available in the surveyed literature, studies on analogous compounds, such as 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, have demonstrated the utility of this technique. cymitquimica.com For such compounds, X-ray crystallography has been used to determine the conformation, including torsion angles, and to understand the stabilizing hyperconjugative interactions. cymitquimica.com A representative study on a complex organic salt reported a triclinic crystal system with a P-1 space group, which is common for such molecules. researchgate.net The crystallographic data would typically be presented in a table summarizing key parameters.
| Parameter | Description |
| Crystal System | The symmetry system of the crystal (e.g., triclinic, monoclinic, etc.). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (Dc) | The theoretical density of the crystal. |
Chromatographic Methods for Purification and Purity Evaluation
Chromatographic techniques are indispensable for the purification of synthesized compounds and the evaluation of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods in this context. helsinki.fi
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. A commercial supplier of the free base form of the target compound, 3-(Phenylthio)propan-1-amine, indicates the availability of HPLC and LC-MS data for this compound. bldpharm.com
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, would be used. nih.govhelsinki.fi The mobile phase would consist of a mixture of a polar solvent, like water or a buffer, and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from any impurities or starting materials. scholarsresearchlibrary.com Detection is commonly performed using a UV detector, as the phenyl group in the molecule will absorb UV light. The purity of the sample is determined by the relative area of the peak corresponding to the main compound.
A potential HPLC method for the analysis of this compound could involve the following:
| Parameter | Description |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer |
| Elution | Gradient or isocratic |
| Flow Rate | Typically 0.5-2.0 mL/min |
| Detection | UV-Vis (e.g., at 254 nm) |
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. phenomenex.com While the hydrochloride salt form of an amine is generally non-volatile, the free amine can be analyzed by GC. Alternatively, derivatization of the amine can be performed to increase its volatility and thermal stability. nih.govnih.gov For instance, the amine can be acylated to form a less polar and more volatile amide derivative.
The choice of the GC column is critical and depends on the polarity of the analyte. A variety of stationary phases are available, ranging from non-polar to highly polar. phenomenex.com For a phenylthioalkylamine, a mid-polarity column might provide the best resolution. The separation in GC is based on the partitioning of the analyte between the carrier gas (mobile phase) and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time and mass spectral data, aiding in the positive identification of the compound.
Future Research Directions and Broader Academic Perspectives
Potential for Catalyst Development in Synthetic Processes Involving 3-(Phenylthio)propan-1-amine Hydrochloride
The bifunctional nature of this compound, containing both sulfur and nitrogen atoms, makes it a compelling candidate for the design of novel bidentate ligands for catalysis. nih.govnih.govmdpi.com The soft sulfur atom can coordinate with soft metals like palladium, while the hard nitrogen amine group can bind to hard metal centers. researchgate.net This dual-coordination capability could lead to the development of metal complexes with unique catalytic activities and selectivities.
Future research could explore the synthesis of palladium complexes with ligands derived from 3-(Phenylthio)propan-1-amine for use in cross-coupling reactions. The thioether component may influence the electronic properties and stability of the catalyst, potentially enhancing its performance. Furthermore, the development of chiral versions of this compound could open doors to asymmetric catalysis, where enantiomerically pure ligands are used to control the stereochemistry of reactions, a critical aspect in the synthesis of pharmaceuticals and other fine chemicals. nih.govmdpi.com The modular synthesis and the ability to easily adjust steric and electronic properties are key advantages of such ligands in catalytic applications. nih.govmdpi.com
Integration into Complex Natural Product Synthesis as a Core Motif
As a versatile building block, this compound offers intriguing possibilities for the synthesis of complex natural products and their analogues. chemscene.comresearchgate.netsigmaaldrich.com The primary amine serves as a convenient handle for forming amide bonds or for constructing nitrogen-containing heterocyclic systems. The phenylthio group provides a site for further chemical modifications.
One promising research direction is the use of this compound in the total synthesis of alkaloids or other nitrogen-containing natural products. The thioether can be strategically oxidized to a sulfoxide (B87167) or sulfone, which can then be used in elimination reactions to introduce unsaturation or to direct subsequent chemical transformations. This approach allows for the late-stage functionalization of complex molecules, enabling the creation of a diverse library of compounds for structure-activity relationship studies. The ability to use such building blocks is crucial in the efficient construction of intricate molecular architectures. researchgate.net
Exploration of Novel Chemical Transformations Utilizing its Unique Functional Groups
The distinct reactivity of the amine and thioether functionalities within the same molecule presents opportunities for discovering novel chemical transformations. organic-chemistry.orgvanderbilt.edu The interaction between these two groups can facilitate unique reaction pathways that are not easily achievable with simpler, monofunctional molecules.
Future investigations could focus on intramolecular cyclization reactions, where the amine and thioether groups react to form new heterocyclic structures, such as thiazolidines. The conditions of these reactions could be fine-tuned to control the outcome and generate a variety of sulfur-containing rings. Additionally, the bifunctional nature of this compound makes it an ideal candidate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The development of such reactions is a key area of modern organic synthesis, as it allows for the rapid and efficient construction of molecular complexity from simple starting materials. researchgate.net The phenylthio group itself can be a precursor to other functionalities, for example, through elimination to form an acyl azolium intermediate in the presence of an N-heterocyclic carbene catalyst. nih.govst-andrews.ac.uk
Development of Advanced Materials Incorporating Phenylthio-Amine Scaffolds
The incorporation of the phenylthio-amine scaffold into polymers and other materials could lead to the development of advanced materials with tailored properties. nih.gov The combination of an aromatic ring, a flexible alkyl chain, a thioether linkage, and an amine group provides multiple avenues for tuning the material's characteristics.
In polymer chemistry, this compound can be used as a monomer to create polyamides or polyimides. researchgate.net The presence of thioether groups in the polymer backbone can enhance properties such as the refractive index, which is beneficial for optical applications. researchgate.netacs.org These sulfur-containing polymers could also be used to create oxidation-responsive materials for applications like drug delivery, where the polymer degrades in the presence of reactive oxygen species. nih.gov In materials science, the self-assembly of molecules containing the phenylthio-amine motif could be explored to create nanostructured materials with applications in sensing and electronics. nih.gov The ability of thioether-containing polymers to act as electrolytes for lithium batteries is also an active area of research. acs.org
Table of Interactive Data
| Property | Value | Source |
| CAS Number | 78540-47-3 | chemicalbook.com |
| Molecular Formula | C9H14ClNS | chemicalbook.com |
| Molecular Weight | 203.73 g/mol | chemicalbook.com |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(Phenylthio)propan-1-amine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves coupling a phenylthio group to a propan-1-amine backbone, followed by hydrochloride salt formation to enhance solubility. Key steps include:
- Precursor selection : Use tert-butyl carbamate intermediates for amine protection, as seen in analogous syntheses of propan-1-amine derivatives .
- Reaction optimization : Control temperature (e.g., 0–25°C) and pH during salt formation to minimize side products. Hydrochloric acid is commonly used for protonation .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate high-purity product .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the phenylthio group (δ ~7.2–7.5 ppm for aromatic protons) and propan-1-amine backbone (δ ~2.7–3.1 ppm for NH₂ and CH₂ groups). ¹H-¹³C HSQC can resolve overlapping signals .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion ([M+H]⁺) and confirms the molecular weight. High-resolution MS (HRMS) validates the empirical formula .
- FT-IR : Peaks at ~2500–2700 cm⁻¹ (NH⁺ stretching) and ~690 cm⁻¹ (C-S bond) confirm salt formation and phenylthio group presence .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize experimental conditions (e.g., cell lines, incubation times) and use internal controls. For example, discrepancies in enzyme inhibition assays may stem from differing substrate concentrations or pH levels .
- Compound purity : Validate purity (>95% via HPLC) and confirm the absence of residual solvents (GC-MS) that may interfere with bioactivity .
- Structural analogs : Compare activity with analogs like 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine hydrochloride, where substituent effects (e.g., electron-withdrawing groups) alter target binding .
Q. What strategies optimize the solubility and stability of this compound in experimental settings?
- Methodological Answer :
- Solubility enhancement : Use hydrochloride salt forms, which improve aqueous solubility. Co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes can aid in hydrophobic media .
- Stability protocols : Store lyophilized powder at –20°C under argon. In solution, avoid prolonged exposure to light or alkaline conditions (pH >8) to prevent degradation of the phenylthio group .
- Buffering systems : Phosphate-buffered saline (PBS, pH 7.4) or HEPES buffer (pH 6.5–7.5) maintain stability during biological assays .
Q. How do computational models aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Model the electron density of the phenylthio group to predict sites for nucleophilic attack. For example, sulfur’s lone pairs may direct reactivity toward electrophilic agents .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs. Compare with analogs like 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, where heterocycles modulate affinity .
- Retrosynthesis tools : Platforms like Pistachio or Reaxys propose synthetic routes based on reaction databases, prioritizing steps with high atom economy .
Comparative and Mechanistic Studies
Q. What mechanistic insights explain the differential pharmacological effects of this compound compared to its non-thio analogs?
- Methodological Answer :
- Sulfur’s role : The phenylthio group increases lipophilicity, enhancing membrane permeability. This is critical in CNS-targeting agents, as seen in fluoxetine analogs .
- Metabolic stability : Thioether bonds resist oxidation better than ethers, prolonging half-life. Compare with 3-(3-methoxyphenoxy)propan-1-amine hydrochloride, where demethylation shortens activity .
- Receptor interactions : Use radioligand binding assays (e.g., with ³H-labeled compound) to quantify affinity for targets like serotonin transporters, where sulfur substituents may alter binding kinetics .
Q. How can researchers design analogs of this compound to improve selectivity for specific biological targets?
- Methodological Answer :
- Substituent variation : Introduce electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups on the phenyl ring to modulate electronic effects. For example, 3-(2-fluoro-4-nitrophenoxy)propan-1-amine hydrochloride shows enhanced reactivity due to nitro groups .
- Backbone modification : Replace propan-1-amine with cyclopropane or pyrrolidine rings to restrict conformational flexibility, as seen in BRD4 inhibitors .
- Salt forms : Test alternative counterions (e.g., sulfate, citrate) to improve crystallinity or bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
